

An In-Depth Technical Guide to the Indisulam and DCAF15 E3 Ligase Interaction

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Compound of Interest

Compound Name: Indisulam

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This technical guide provides a comprehensive overview of the molecular interactions between the anticancer agent **indisulam** and the DCAF15 E3 ubiquitin ligase complex. It details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated biological pathways and workflows.

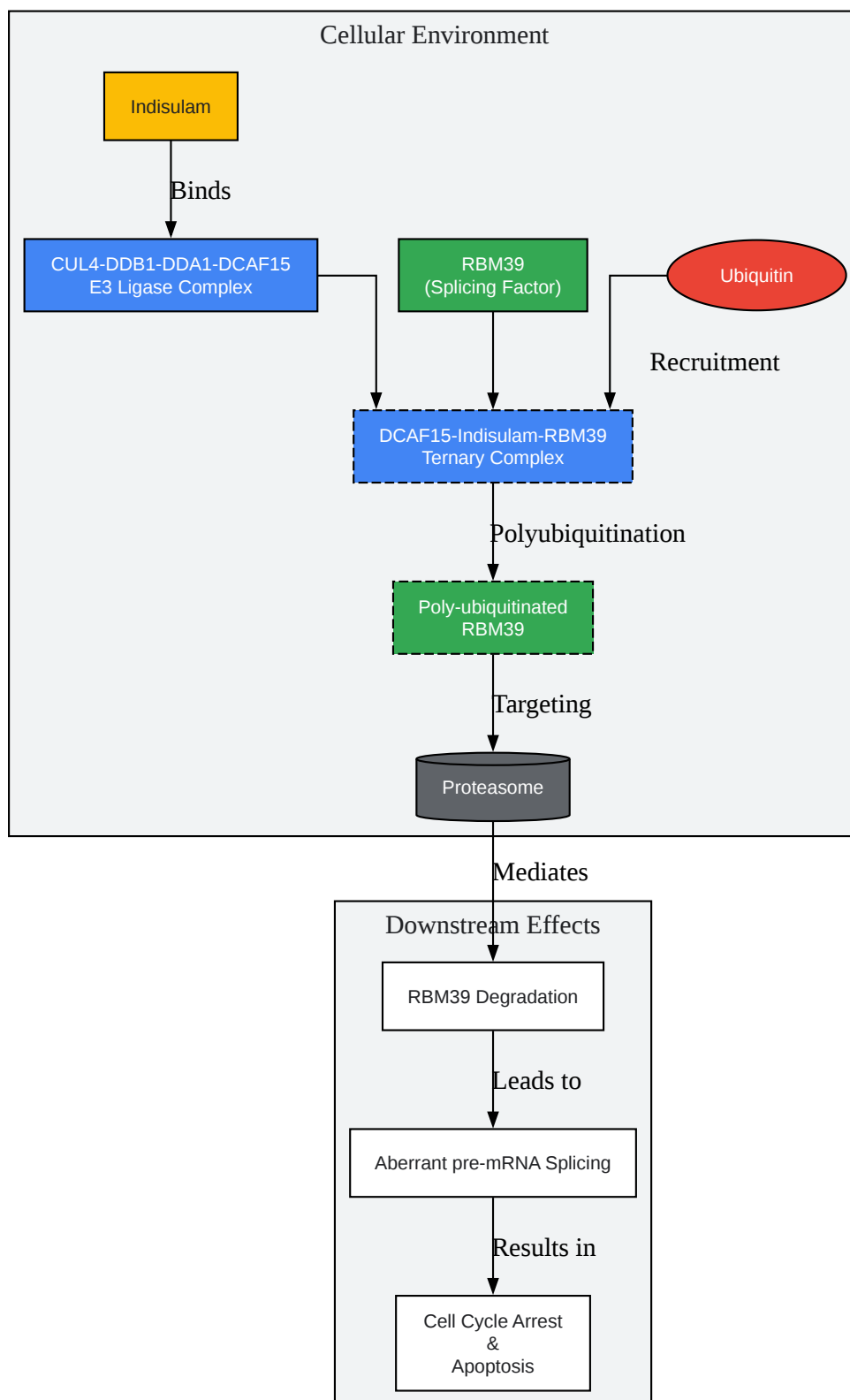
Executive Summary

Indisulam is an aryl sulfonamide that exhibits anticancer activity by inducing the degradation of the essential mRNA splicing factor, RNA Binding Motif Protein 39 (RBM39).^{[1][2][3][4]} This action is not a result of direct inhibition but rather through a novel mechanism where **indisulam** functions as a "molecular glue."^{[5][6]} The drug mediates the formation of a ternary complex between the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase, and RBM39.^{[3][7]} This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.^{[2][3][4][7]} The loss of RBM39 causes widespread aberrations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells, particularly those of hematopoietic and lymphoid lineage which often exhibit higher DCAF15 expression.^{[3][8][9][10]} Understanding the structural and kinetic basis of this interaction is crucial for leveraging the DCAF15 E3 ligase for future targeted protein degradation strategies.

Mechanism of Action: A Molecular Glue Interaction

The central mechanism of **indisulam**'s action is the neofunctionalization of the DCAF15 E3 ligase to recognize RBM39 as a substrate.

- **Indisulam Binding:** **Indisulam** binds to a shallow, non-conserved pocket on the surface of the DCAF15 substrate receptor.[\[11\]](#) This binding alone is of weak affinity.[\[5\]](#)[\[6\]](#)
- **Ternary Complex Formation:** The binding of **indisulam** remodels the surface of DCAF15, creating a novel composite interface. This new surface has a high affinity for the second RNA recognition motif (RRM2) domain of RBM39.[\[1\]](#)[\[6\]](#)[\[11\]](#) **Indisulam** acts as a molecular glue, bridging the interaction between DCAF15 and RBM39, with the drug making contacts with both proteins to stabilize the ternary complex.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Ubiquitination:** The recruitment of RBM39 to the DCAF15-DDB1-CUL4A E3 ligase complex positions it for polyubiquitination by an associated E2 ubiquitin-conjugating enzyme.
- **Proteasomal Degradation:** Polyubiquitinated RBM39 is recognized and subsequently degraded by the 26S proteasome.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)
- **Downstream Cellular Effects:** The degradation of RBM39, an essential splicing factor, leads to significant defects in pre-mRNA splicing.[\[3\]](#)[\[7\]](#)[\[12\]](#) This disruption of normal RNA processing results in cell cycle arrest (primarily at the G1/S transition) and apoptosis, underlying **indisulam**'s cytotoxic effects in sensitive cancer cells.[\[6\]](#)[\[9\]](#)[\[10\]](#)



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Caption: Indisulam-mediated degradation pathway of RBM39.

Quantitative Data

The interaction between **indisulam**, DCAF15, and RBM39 has been characterized by various biophysical and structural methods, yielding critical quantitative data.

Interacting Molecules	Method	Affinity Constant (KD / Ki)	Reference
Indisulam to DCAF15–DDB1–DDA1	ITC	> 50 μ M	[5]
Indisulam to DCAF15–DDB1(Δ BPB)–DDA1	ITC	~17 μ M	[6]
E7820 (Indisulam analog) to DCAF15	TR-FRET	Ki = 2.9 μ M	[11]
RBM39(RRM2) to DDB1-DCAF15 (in presence of E7820)	TR-FRET	KDapp = 2.0 μ M	[11]
RBM39(Δ 150) to DCAF15–DDB1–DDA1 (in presence of Indisulam)	SPR	KD = 109 nM	[6]
RBM39(RRM2) to DCAF15–DDB1–DDA1 (in presence of Indisulam)	SPR	KD = 135 nM	[6]

Note: The significantly higher affinity in the presence of all three components highlights the cooperative nature of the ternary complex formation.

Complex	Method	Resolution	PDB ID	Reference
DCAF15–DDB1– DDA1– indisulam– RBM39(RRM2)	X-ray Crystallography	2.30 Å	6UD7	[1] [5] [13]
DCAF15–DDB1– DDA1– indisulam– RBM39(RRM2)	Cryo-Electron Microscopy	3.54 Å	N/A	[5]
DDB1-DDA1- DCAF15- indisulam- RBM39	X-ray Crystallography	2.90 Å	6Q0W	[14]

Cell Line	Treatment	Observation	Method	Reference
HCT116	10 µM Indisulam for 4h	RBM39 and RBM23 are the only proteins significantly downregulated (log2FC < -1)	Quantitative Proteomics	[1] [15]
IMR-32	5 µM Indisulam for 6h	RBM39 is the most significantly downregulated protein	Quantitative Proteomics	[16]
SH-SY5Y	3 µM Indisulam for ≥6h	~80% degradation of RBM39 observed	HTRF Assay	[17]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon the research into the **indisulam**-DCAF15 interaction.

This protocol aims to determine the high-resolution atomic structure of the DCAF15–DDB1–DDA1–**indisulam**–RBM39(RRM2) complex.^{[1][5]}

- Protein Expression and Purification:
 - The DCAF15–DDB1–DDA1 complex is co-expressed using a baculovirus system in Sf21 insect cells. Proteins are typically tagged (e.g., with His or Strep tags) for purification.
 - The human RBM39 RRM2 domain (residues containing the degron motif) is expressed in *E. coli* and purified separately.
 - Purification is achieved through a series of chromatography steps, including affinity, ion exchange, and size-exclusion chromatography, to ensure high purity and homogeneity.
- Complex Reconstitution:
 - The purified DCAF15 complex and the RBM39(RRM2) domain are mixed in a slight molar excess of RBM39.
 - **Indisulam**, dissolved in a suitable solvent like DMSO, is added to the protein mixture to a final concentration typically between 20-50 μM . The mixture is incubated to allow for stable complex formation.
- Crystallization:
 - The reconstituted ternary complex is concentrated to an appropriate level (e.g., 5-10 mg/mL).
 - Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with a wide range of commercial and custom-made screens.
- Data Collection and Structure Determination:
 - Crystals are cryo-protected and flash-frozen in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.

- The structure is solved using molecular replacement, using known structures of DDB1 or similar proteins as search models. The final model is built and refined to high resolution (e.g., 2.3 Å).[1][13]

SPR is used to measure the binding affinity and kinetics of the **indisulam**-dependent interaction in real-time.[6]

- Chip Preparation:

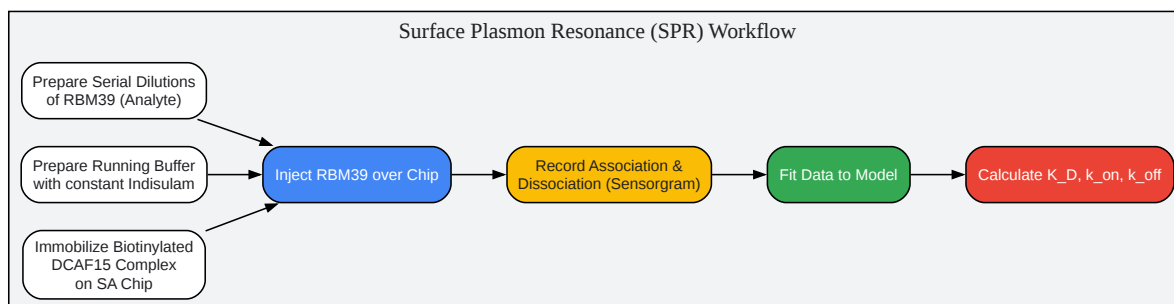
- A streptavidin (SA) sensor chip is used.
- Biotinylated DCAF15-DDB1-DDA1 complex is captured and immobilized on the chip surface to a level of approximately 500 resonance units (RU).

- Analyte Preparation and Injection:

- A running buffer (e.g., 50 mM HEPES, 300 mM NaCl, 1 mM TCEP, 0.05% Tween-20) is supplemented with a constant concentration of **indisulam** (e.g., 20 μM) to ensure the formation of the ternary complex on the chip surface.
- Serial dilutions of the analyte, RBM39(RRM2) or RBM39(Δ150), are prepared in the **indisulam**-containing running buffer.
- The different concentrations of RBM39 are injected sequentially over the chip surface, allowing for association and dissociation phases to be recorded. A buffer-only injection serves as a control.

- Data Analysis:

- The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
- The association (k_{on}) and dissociation (k_{off}) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
- The equilibrium dissociation constant (K_D) is calculated as k_{off}/k_{on} .



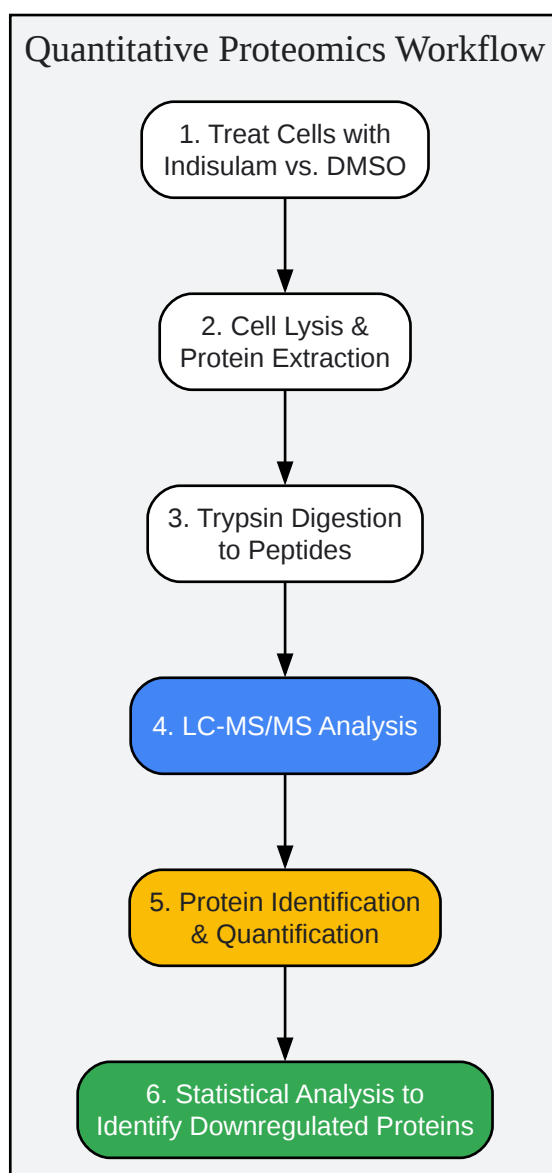
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Caption: Workflow for SPR analysis of the ternary complex.

This protocol identifies which proteins are degraded in cells following **indisulam** treatment.[1]
[15]

- Cell Culture and Treatment:
 - A sensitive cell line (e.g., HCT116) is cultured to ~80% confluency.
 - Cells are treated in biological replicates with either a vehicle control (e.g., 0.1% DMSO) or a specific concentration of **indisulam** (e.g., 10 μ M) for a defined period (e.g., 4-6 hours).
- Cell Lysis and Protein Digestion:
 - Cells are harvested and lysed in a buffer containing urea and protease inhibitors.
 - Protein concentration is determined (e.g., using a BCA assay).
 - Equal amounts of protein from each sample are reduced, alkylated, and digested into peptides, typically using trypsin.
- Mass Spectrometry (MS):

- Peptides are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
- The mass spectrometer acquires fragmentation spectra of the peptides for identification and quantification.
- Data Analysis:
 - The raw MS data is processed using software (e.g., MaxQuant) to identify peptides and proteins.
 - Label-free quantification (LFQ) or isobaric labeling (TMT/iTRAQ) is used to determine the relative abundance of proteins between the **indisulam**-treated and control samples.
 - Statistical analysis is performed to identify proteins that are significantly downregulated. Results are often visualized using a volcano plot.



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Caption: Workflow for identifying **indisulam**-degraded proteins.

CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment by measuring changes in protein thermal stability.[18][19][20][21][22]

- Cell Treatment:
 - Intact cells are treated with **indisulam** or a vehicle control for a specified time to allow for drug uptake and binding.

- Thermal Challenge:
 - The cell suspensions are divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3 minutes). This creates a temperature gradient.
- Lysis and Fractionation:
 - Cells are lysed, often by freeze-thaw cycles.
 - The soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.
- Protein Quantification:
 - The amount of soluble DCAF15 remaining at each temperature is quantified in both the drug-treated and control samples. This can be done by Western Blot, ELISA, or high-throughput methods like HTRF or AlphaLISA.
- Data Analysis:
 - A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift in this curve to higher temperatures in the drug-treated sample compared to the control indicates that the drug has bound to and stabilized the target protein, confirming engagement.

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